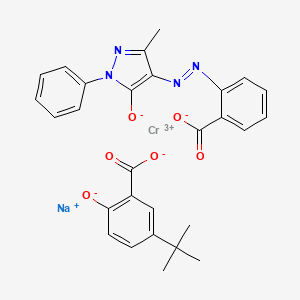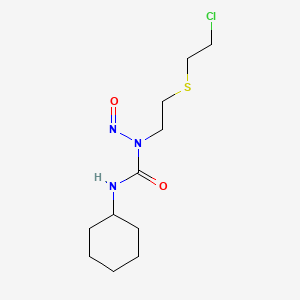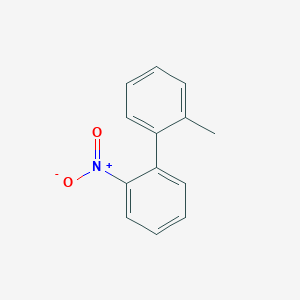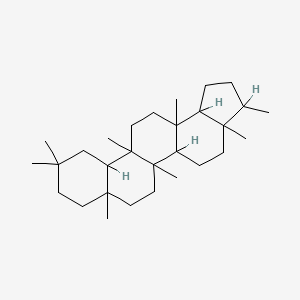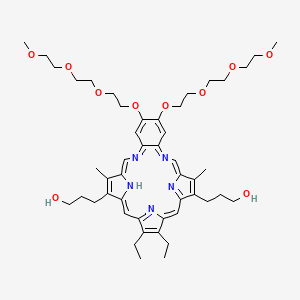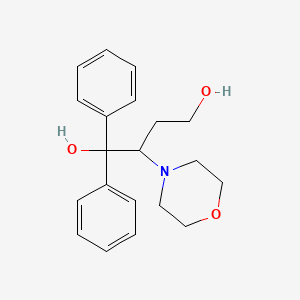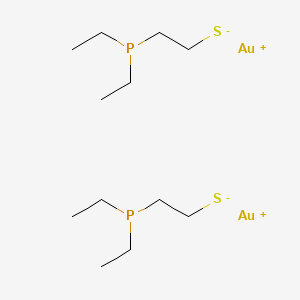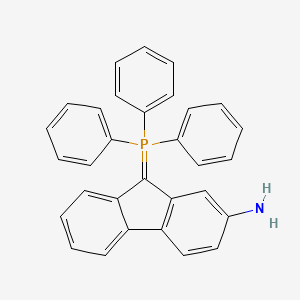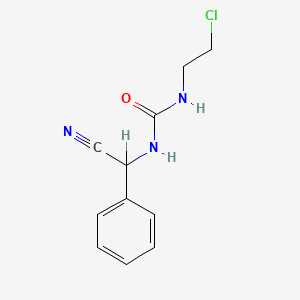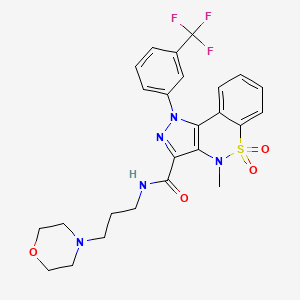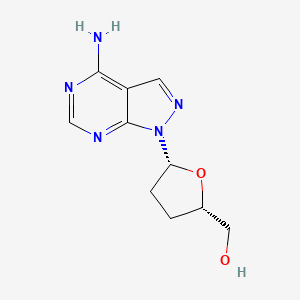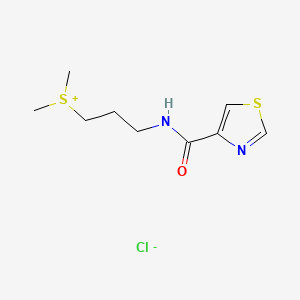
Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride is a chemical compound with a molecular formula of C15H17ClN4OS4 It is known for its unique structure, which includes a thiazole ring, a sulfonium group, and a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride typically involves the reaction of dimethyl sulfide with a thiazole derivative. The process begins with the formation of the thiazole ring, followed by the introduction of the sulfonium group. The reaction conditions often require the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the sulfonium chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride undergoes various chemical reactions, including:
Oxidation: The sulfonium group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonium group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with specific binding sites, while the sulfonium group can participate in redox reactions. These interactions can modulate biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-carboxylic acid share structural similarities with Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride.
Sulfonium Compounds: Dimethyl sulfonium iodide and trimethyl sulfonium chloride are examples of compounds with similar sulfonium groups.
Uniqueness
What sets this compound apart is its combination of a thiazole ring and a sulfonium group, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
80337-62-8 |
|---|---|
Molekularformel |
C9H15ClN2OS2 |
Molekulargewicht |
266.8 g/mol |
IUPAC-Name |
dimethyl-[3-(1,3-thiazole-4-carbonylamino)propyl]sulfanium;chloride |
InChI |
InChI=1S/C9H14N2OS2.ClH/c1-14(2)5-3-4-10-9(12)8-6-13-7-11-8;/h6-7H,3-5H2,1-2H3;1H |
InChI-Schlüssel |
ICDFZWWWMNCEKI-UHFFFAOYSA-N |
Kanonische SMILES |
C[S+](C)CCCNC(=O)C1=CSC=N1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


